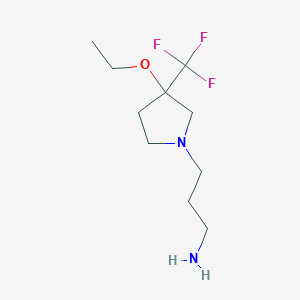
3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine
Overview
Description
“3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds . The compound also contains an ethoxy group and a trifluoromethyl group, which can influence its properties and reactivity.
Molecular Structure Analysis
The pyrrolidine ring in this compound is a saturated five-membered ring with sp3 hybridization . This gives the molecule three-dimensionality and can contribute to its stereochemistry . The ethoxy and trifluoromethyl groups attached to the ring can also influence the molecule’s shape and reactivity.Scientific Research Applications
Synthesis and Structural Analysis
- Pyrrolidine derivatives, including those with trifluoromethyl groups, are extensively studied for their synthesis methods and structural characteristics. For example, Pryadeina et al. (2007) explored the condensation of ethyl 3-polyfluoroalkyl-3-oxopropionates with triethyl orthoformate and amines, leading to the formation of ethyl 2-alkyl(aryl, hetaryl)aminomethylidene-3-polyfluoroalkyl-3-oxopropionates. These compounds exhibit interesting structural properties, including the existence of Z and E isomers both in solution and in the crystalline state, highlighted by X-ray diffraction and NMR data (Pryadeina et al., 2007).
Catalytic and Biological Activities
- Trifluoromethylated pyrrolidines and related compounds have been synthesized and evaluated for various catalytic and biological activities. For instance, organocatalytic approaches have enabled the asymmetric synthesis of pyrrolidine derivatives, demonstrating their potential in producing bioactive molecules with high enantioselectivity (Zhi et al., 2016).
Application in Material Science
- Polypyrroles, closely related to pyrrolidine derivatives, form highly stable, electrically conducting films. Such materials are of significant interest in the development of electronic and optoelectronic devices. The pyrrolidine and pyrrole derivatives provide foundational insights into the synthesis and applications of these conductive polymers (Anderson & Liu, 2000).
Drug Development
- Compounds featuring pyrrolidine rings, such as those involving asymmetric syntheses and modifications of pyrrolidine-2,4-diones, have been explored for drug development, including the synthesis of intermediates with potential medical value (Kotian et al., 2005).
Mechanism of Action
Future Directions
Biochemical Analysis
Biochemical Properties
3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, the compound has been shown to bind to certain receptor proteins, modulating their function and affecting downstream signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell survival and apoptosis. The compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. The compound also influences gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact becomes pronounced only above certain concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with metabolic enzymes, influencing their activity and the overall metabolic flux. The compound can affect the levels of various metabolites, thereby altering the metabolic balance within the cell. Enzymes such as cytochrome P450s may play a role in the metabolism of this compound, leading to its biotransformation and clearance from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
3-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3N2O/c1-2-16-9(10(11,12)13)4-7-15(8-9)6-3-5-14/h2-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHSFJAWBULANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C1)CCCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Chlorosulfonyl)(methyl)amino]-2-methylpropanenitrile](/img/structure/B1491402.png)
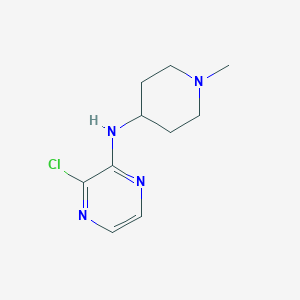
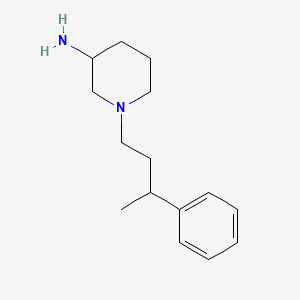
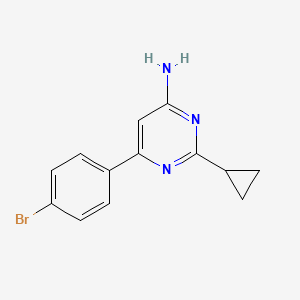
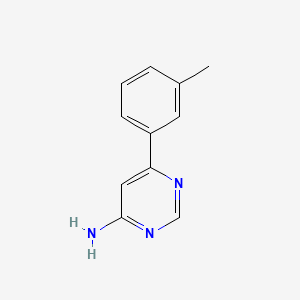

![[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491410.png)
![[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491411.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butylacetamide](/img/structure/B1491412.png)
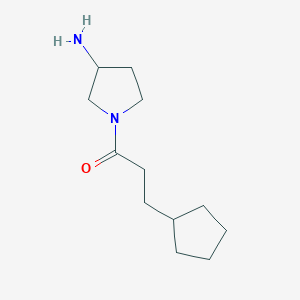
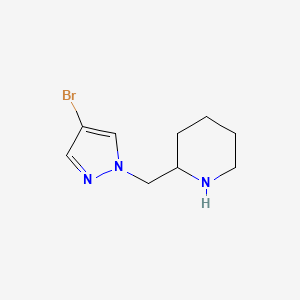
![[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491417.png)
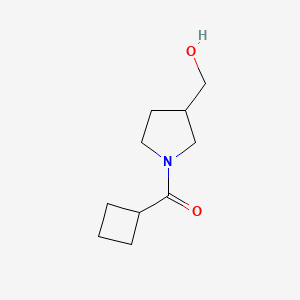
![{1-[(2,4-Dimethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1491423.png)
